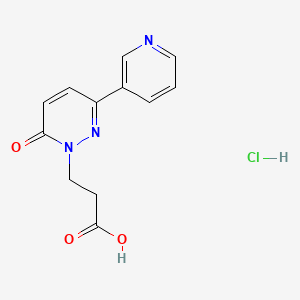

3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanoic acid hydrochloride

Vue d'ensemble

Description

3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanoic acid hydrochloride is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanoic acid hydrochloride typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate pyridine derivatives and palladium catalysts.

Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced through alkylation or acylation reactions using suitable reagents like alkyl halides or acyl chlorides.

Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, resulting in the formation of hydroxyl derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring, to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.

Applications De Recherche Scientifique

Biological Activities

The compound exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Some of the notable applications include:

Enzyme Inhibition

Research indicates that this compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could lead to therapeutic effects in conditions characterized by inflammation, such as arthritis and other inflammatory diseases.

Antimicrobial Properties

Preliminary studies suggest that the compound possesses antimicrobial activity against several bacterial strains. This property could be harnessed in developing new antibiotics or antimicrobial agents, addressing the growing concern of antibiotic resistance.

Potential Therapeutic Applications

Given its biological activities, 3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanoic acid hydrochloride can be explored for various therapeutic applications:

Anti-inflammatory Drugs

Due to its ability to inhibit COX and LOX enzymes, the compound holds promise as a basis for developing anti-inflammatory medications. Further research is needed to evaluate its efficacy and safety in clinical settings.

Antimicrobial Agents

The antimicrobial properties suggest potential use in treating infections caused by resistant bacterial strains. Formulations based on this compound could be an innovative approach to combatting infections.

Case Study 1: Anti-inflammatory Activity

A study conducted on the anti-inflammatory properties of pyridazine derivatives demonstrated that compounds similar to this compound showed significant inhibition of COX enzymes in vitro. The results indicated a dose-dependent response, suggesting potential for further development as anti-inflammatory agents.

Case Study 2: Antimicrobial Efficacy

In another study, the effectiveness of this compound against various bacterial strains was tested. The results showed promising antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential as a lead structure for new antibiotic development.

Mécanisme D'action

The mechanism of action of 3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(6-oxo-3-(pyridin-2-yl)pyridazin-1(6H)-yl)propanoic acid hydrochloride

- 3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propanoic acid hydrochloride

- 3-(6-oxo-3-(quinolin-3-yl)pyridazin-1(6H)-yl)propanoic acid hydrochloride

Uniqueness

3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the pyridine and pyridazinone rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Activité Biologique

3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanoic acid hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a phosphodiesterase 4 (PDE4) inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure

The compound consists of a pyridazine core with a pyridine ring and a propanoic acid moiety. Its molecular formula is C12H12ClN3O3, with a molecular weight of 281.7 g/mol .

The primary mechanism of action for this compound involves the inhibition of PDE4 enzymes. PDE4 is crucial for regulating cyclic adenosine monophosphate (cAMP) levels within cells. By inhibiting this enzyme, the compound increases intracellular cAMP concentrations, which can modulate various signaling pathways involved in inflammation and immune responses.

Inhibition of PDE4

Research indicates that this compound exhibits potent inhibitory activity against PDE4. This inhibition leads to:

- Increased cAMP levels: Enhanced cAMP levels can result in reduced inflammation and modulation of immune responses.

- Potential therapeutic uses: The compound may be useful in treating inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and other conditions where PDE4 plays a significant role.

In Vitro Studies

Several studies have demonstrated the biological activity of this compound through in vitro assays:

-

Cell Proliferation Assays:

- The compound was tested on various cell lines to evaluate its effects on cell proliferation.

- Results indicated significant inhibition of cell growth in inflammatory cell lines, suggesting potential anti-inflammatory properties.

-

Apoptosis Induction:

- Studies showed that treatment with the compound could induce apoptosis in specific cancer cell lines, indicating its potential as an anticancer agent.

In Vivo Studies

In vivo studies have further supported the therapeutic potential of this compound:

- Animal Models:

- Animal models of inflammation demonstrated that administration of the compound resulted in reduced markers of inflammation and improved clinical outcomes.

- The safety profile was assessed, showing tolerability at therapeutic doses without significant adverse effects.

Comparative Analysis

A comparative analysis of the biological activity of this compound with other PDE4 inhibitors is presented below:

| Compound Name | Mechanism | Therapeutic Applications | IC50 (µM) |

|---|---|---|---|

| 3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanoic acid HCl | PDE4 Inhibition | Asthma, COPD | TBD |

| Rolipram | PDE4 Inhibition | Depression, Anxiety | 0.5 |

| Apremilast | PDE4 Inhibition | Psoriasis, Psoriatic Arthritis | 0.7 |

Propriétés

IUPAC Name |

3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3.ClH/c16-11-4-3-10(9-2-1-6-13-8-9)14-15(11)7-5-12(17)18;/h1-4,6,8H,5,7H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZYWYHWBPFKBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.